molecular formula C20H26N2O4S B4228901 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide

Cat. No. B4228901
M. Wt: 390.5 g/mol
InChI Key: KEUBBAZODLRNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide, also known as N-(4-(diethylamino)-2-butylphenyl)-4-methylbenzenesulfonamide or NS-398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It was first synthesized in 1991 by scientists at the Sankyo Company in Japan. Since then, NS-398 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain.

Mechanism of Action

NS-398 selectively inhibits COX-2, but not COX-1, another enzyme that is involved in the production of prostaglandins. COX-2 is induced in response to inflammation and is responsible for the production of prostaglandins that contribute to inflammation and pain. By selectively inhibiting COX-2, NS-398 can reduce inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions.
Biochemical and Physiological Effects
NS-398 has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation and pain, inhibit the growth of cancer cells, and enhance the effectiveness of chemotherapy drugs. NS-398 has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

NS-398 has several advantages for lab experiments. It is a selective COX-2 inhibitor, which means that it can be used to study the role of COX-2 in various diseases without affecting the activity of COX-1. NS-398 is also relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to using NS-398 in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds that inhibit COX-2. NS-398 may also have off-target effects that are not related to COX-2 inhibition.

Future Directions

There are several future directions for research on NS-398. One area of research is to investigate the use of NS-398 in combination with other drugs to enhance their effectiveness. Another area of research is to develop more selective COX-2 inhibitors that have fewer off-target effects. Additionally, research is needed to better understand the mechanisms of action of NS-398 and to identify other potential therapeutic targets for this compound.
Conclusion
NS-398 is a selective COX-2 inhibitor that has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain. It selectively inhibits COX-2, which reduces inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions. NS-398 has several advantages for lab experiments, but also has limitations. Future research is needed to further investigate the potential therapeutic uses of NS-398 and to develop more selective COX-2 inhibitors.

Scientific Research Applications

NS-398 has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and pain. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, NS-398 can reduce inflammation and pain.

properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-22(6-2)27(24,25)19-13-9-17(10-14-19)21-20(23)16(4)26-18-11-7-15(3)8-12-18/h7-14,16H,5-6H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUBBAZODLRNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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